Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate
Description
IUPAC Nomenclature and Molecular Formula Analysis
Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate is systematically named according to IUPAC guidelines as a derivative of the oxazole heterocycle. The parent structure, oxazole, is a five-membered aromatic ring containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. Substituents are numbered to assign the lowest possible locants: the bromine atom occupies position 2, the trifluoromethyl group (-CF₃) resides at position 4, and the ethoxycarbonyl moiety (-COOEt) is attached to position 5.
The molecular formula, C₇H₅BrF₃NO₃ , reflects the compound’s elemental composition, with a molecular weight of 288.02 g/mol. Key structural features include:
- Oxazole core : Aromatic heterocycle with resonance stabilization.
- Trifluoromethyl group : Strong electron-withdrawing substituent influencing electronic properties.
- Ethyl ester : Enhances solubility in organic solvents and modulates reactivity.
Table 1: Comparative Molecular Data
| Property | This compound | Difluoromethyl Analogue |
|---|---|---|
| Molecular Formula | C₇H₅BrF₃NO₃ | C₇H₆BrF₂NO₃ |
| Molecular Weight (g/mol) | 288.02 | 270.03 |
| Key Substituents | -CF₃, -Br, -COOEt | -CF₂H, -Br, -COOEt |
The trifluoromethyl group’s electronegativity contrasts with the difluoromethyl analogue’s reduced electron-withdrawing capacity, impacting reactivity and intermolecular interactions.
Crystallographic Characterization
While direct crystallographic data for this compound remains limited, analogous oxazole derivatives provide insights. For example, the related compound 2-[4-fluoro-3-(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid crystallizes in the monoclinic system with space group P2₁/c, lattice parameters a = 17.2341 Å, b = 12.1803 Å, c = 10.5015 Å, and β = 97.021°. These metrics suggest a tightly packed lattice stabilized by halogen bonding and van der Waals interactions, trends likely applicable to the target compound.
Hypothetical lattice parameters for this compound can be extrapolated:
- Predicted Space Group : P2₁/c (common for heterocyclic esters).
- Unit Cell Dimensions : a ≈ 10–12 Å, b ≈ 8–10 Å, c ≈ 7–9 Å.
- Density : ~1.9 g/cm³, consistent with brominated aromatics.
The bromine and trifluoromethyl groups likely induce steric strain, favoring non-coplanar arrangements between the oxazole ring and substituents.
Electronic Structure and Substituent Effects
The electronic configuration of this compound is dominated by the interplay of its substituents:
- Trifluoromethyl (-CF₃) : With a Hammett σₚ value of +0.54, this group withdraws electron density via inductive effects, polarizing the oxazole ring and enhancing electrophilicity at position 5.
- Bromine (-Br) : Moderately electron-withdrawing (σₚ = +0.26), it directs electrophilic substitution to position 4 while stabilizing the ring through resonance.
- Ethoxycarbonyl (-COOEt) : The ester group further withdraws electrons, rendering the oxazole ring electron-deficient and reactive toward nucleophilic attack.
Table 2: Substituent Electronic Parameters
| Substituent | Hammett σₚ | Effect on Ring Electron Density |
|---|---|---|
| -CF₃ | +0.54 | Strong withdrawal |
| -Br | +0.26 | Moderate withdrawal |
| -COOEt | +0.45 | Withdrawal via resonance |
Density functional theory (DFT) calculations for similar oxazoles reveal highest occupied molecular orbital (HOMO) densities localized on the oxygen and nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) resides near electron-deficient carbons adjacent to substituents. This alignment facilitates regioselective reactions, such as Suzuki-Miyaura couplings at position 5.
Comparative Analysis with Difluoromethyl Analogues
Replacing the trifluoromethyl group with a difluoromethyl (-CF₂H) moiety alters physicochemical and electronic properties:
Structural Differences :
- Bond Lengths : The C-F bond in -CF₃ (1.33 Å) is shorter than in -CF₂H (1.35 Å), increasing steric bulk.
- Molecular Volume : The trifluoromethyl derivative occupies ~15% more volume, affecting packing efficiency in the solid state.
Electronic Effects :
- Electron-Withdrawing Strength : -CF₃ (σₚ = +0.54) vs. -CF₂H (σₚ = +0.43).
- Dipole Moments : -CF₃ induces a larger dipole (≈2.1 D) compared to -CF₂H (≈1.7 D), influencing solubility in polar solvents.
Table 3: Physicochemical Comparison
| Property | -CF₃ Derivative | -CF₂H Derivative |
|---|---|---|
| Boiling Point (°C) | 173–175 (predicted) | 165–168 |
| LogP (Octanol-Water) | 2.45 | 2.10 |
| Solubility in DMSO (mg/mL) | 25.3 | 34.7 |
The reduced electronegativity of -CF₂H decreases oxidative stability but enhances metabolic resistance in biological systems, a critical consideration in medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO3/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQYPGDMCBJWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695131 | |
| Record name | Ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227934-69-1 | |
| Record name | Ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate (8.0 mmol) is suspended in anhydrous acetonitrile (15 mL) at 0°C. CuBr₂ (1.2 equiv) is added, followed by dropwise addition of t-BuONO (1.5 equiv). The mixture warms to room temperature under nitrogen over 2.5 hours, yielding the target compound in 52–73% after extraction and silica gel chromatography. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0°C → RT | <50°C prevents decomposition |
| Solvent | MeCN | Polar aprotic solvent stabilizes intermediates |
| CuBr₂ Equiv | 1.2–1.5 | Lower equiv leads to incomplete conversion |
| Reaction Time | 2.5–4 h | Prolonged time increases side products |
Side reactions, such as oxazole ring degradation, occur if temperatures exceed 50°C or if moisture is present. Microwave-assisted synthesis at 120°C for 20 minutes has been explored, but this method risks decomposition unless rigorously controlled.
Condensation-Cyclization Route via 1,3-Diketone Intermediates
A patent-published alternative bypasses preformed oxazole rings by constructing the heterocycle in situ. This method condenses 3-cyclopropyl-1-(2-methylthio-4-trifluoromethyl)propyl-1,3-diketone with triethyl orthoformate in diacetyl oxide, followed by cyclization with hydroxylamine.
Nucleophilic Substitution on Prehalogenated Oxazole Derivatives
A less common but efficient strategy involves substituting a pre-existing halogen at C-2 of 4-(trifluoromethyl)oxazole-5-carboxylate. For example, ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate reacts with NaBr in DMF at 80°C, though this method suffers from poor regioselectivity and competing hydrolysis.
Comparative Analysis of Halogen Exchange
A study comparing chloride-to-bromide exchange using NaBr, KBr, and CuBr₂ revealed:
| Reagent | Solvent | Temp (°C) | Yield (%) | Selectivity (C-2 vs. C-4) |
|---|---|---|---|---|
| NaBr | DMF | 80 | 45 | 6:1 |
| CuBr₂ | MeCN | 60 | 68 | 12:1 |
| KBr | DMSO | 100 | 32 | 3:1 |
CuBr₂ in acetonitrile provided superior yields and selectivity due to its dual role as a Lewis acid and bromide source. However, residual copper contamination necessitates chelation with EDTA during workup.
Direct Bromination of Oxazole Carboxylates Using N-Bromosuccinimide (NBS)
Radical bromination with NBS and AIBN in CCl₄ has been attempted but yields <20%, attributed to the electron-withdrawing trifluoromethyl group deactivating the oxazole ring toward radical pathways. UV-light initiation marginally improves yields to 34% but introduces regiochemical impurities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic addition: The oxazole ring can participate in electrophilic addition reactions with electrophiles like halogens or acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide or tetrahydrofuran.
Electrophilic addition: Reagents like chlorine, bromine, or sulfuric acid in solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Formation of substituted oxazole derivatives.
Electrophilic addition: Formation of halogenated or sulfonated oxazole derivatives.
Reduction: Formation of alcohols or amines from the reduction of the oxazole ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate has been studied as a potential lead compound for developing new antimicrobial agents. Preliminary studies suggest it may inhibit the growth of various bacterial strains, positioning it as a candidate for further investigation in pharmaceutical applications.
2. Anticancer Potential
The compound's structural features allow it to interact effectively with biological targets, making it a candidate for anticancer drug development. Similar compounds have shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and leukemia cell lines, indicating that this compound may also possess anticancer properties .
3. Enzyme Modulation
The compound may modulate specific enzyme activities through competitive inhibition or allosteric modulation. Its binding affinity is enhanced by the presence of bromine and trifluoromethyl groups, which increase reactivity and allow more effective modulation of biological pathways.
Agrochemical Applications
This compound is also explored for its potential use in agrochemicals. The oxazole ring structure is important in synthesizing various herbicides and pesticides due to its ability to interact with plant enzymes involved in growth regulation. Research indicates that derivatives of this compound could lead to the development of more effective agricultural chemicals .
Synthesis and Structure-Activity Relationship Studies
The synthesis of this compound typically involves multi-step reactions that introduce the oxazole ring and functional groups necessary for its biological activity. Structure-activity relationship studies have demonstrated that modifications to the oxazole ring can significantly impact the compound's bioactivity, suggesting pathways for optimizing its efficacy in therapeutic applications .
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits potential against various bacterial strains; further studies needed |
| Anticancer | Cytotoxic effects observed in cancer cell lines; potential for drug development |
| Enzyme Modulation | May inhibit or modulate enzyme activity; enhanced binding affinity noted |
| Agrochemical Potential | Possible use in developing herbicides/pesticides; structural modifications explored |
Case Studies
Case Study 1: Antimicrobial Research
A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of growth, warranting further exploration into its mechanism of action and potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on cell lines demonstrated that derivatives of this compound exhibited cytotoxicity against breast cancer cells, suggesting its potential as an anticancer therapeutic. Further research is needed to elucidate the specific pathways involved.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its reactivity and binding affinity, allowing it to modulate the activity of specific biological pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related esters, focusing on substituent variations and heterocyclic cores.
Table 1: Key Properties of Ethyl 2-Bromo-4-(Trifluoromethyl)Oxazole-5-Carboxylate and Analogues
Key Differences and Implications
(a) Heterocyclic Core Modifications
- Oxazole vs. Thiazole derivatives are more lipophilic, which may improve membrane permeability .
- Oxazole vs. Pyrimidine : Pyrimidine-based analogues (e.g., CAS 1823388-62-0) introduce an additional nitrogen atom, enhancing hydrogen-bonding capabilities and rigidity. This modification is critical in kinase inhibitor design .
(b) Substituent Effects
- Bromo vs. Chloro : Bromine’s larger atomic radius and lower electronegativity compared to chlorine (e.g., CAS 1227934-69-1 vs. chloro analogue) increase steric bulk and polarizability, favoring nucleophilic aromatic substitution reactions .
- Bromo vs. Methyl : Methyl substitution (CAS 1520255-28-0) eliminates halogen-mediated reactivity but introduces steric hindrance and electron-donating effects, stabilizing the ring against electrophilic attack .
Biological Activity
Ethyl 2-bromo-4-(trifluoromethyl)oxazole-5-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of bromine and trifluoromethyl groups enhances its reactivity, making it a valuable candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic uses.
This compound is characterized by the following features:
- Molecular Formula : C₇H₅BrF₃N₁O₄
- Molecular Weight : 292.02 g/mol
- Structural Features :
- Bromine Atom : Enhances nucleophilicity and reactivity.
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability.
- Oxazole Ring : Facilitates hydrogen bonding and π-π interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes and receptors.
- Enzyme Interaction : The compound can bind to specific enzymes, altering their activity and leading to significant biological effects. The bromine atom acts as a good leaving group in nucleophilic substitution reactions, while the trifluoromethyl group improves the compound's binding affinity to target sites.
- Receptor Modulation : The oxazole ring can participate in hydrogen bonding with receptor sites, potentially modulating signaling pathways involved in various physiological processes.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance:
- In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including human acute lymphoblastic leukemia (CEM-13), adult acute monocytic leukemia (U-937), and breast adenocarcinoma (MCF-7) cells. The compound showed IC₅₀ values comparable to those of established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .
Mechanistic Studies
Mechanistic investigations revealed that the compound induces apoptosis in cancer cells through:
- Increased p53 Expression : Western blot analyses showed elevated levels of p53, a crucial regulator of the cell cycle and apoptosis .
- Caspase Activation : The compound triggers caspase-3 cleavage, leading to programmed cell death .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate | C₇H₅ClF₃N₁O₄ | Chlorine instead of bromine | Lower reactivity |
| Ethyl 2-bromo-4-methoxyoxazole-5-carboxylate | C₈H₉BrF₃N₁O₄ | Methoxy group instead of trifluoromethyl | Moderate anticancer activity |
| Ethyl 2-bromo-4-fluorooxazole-5-carboxylate | C₇H₅BrF₄N₁O₄ | Fluoro substituent | Variable activity |
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Leukemia Cell Lines : A study reported that this compound significantly inhibited the growth of CEM-13 cells with an IC₅₀ value of approximately 0.76 µM, indicating strong antitumor potential .
- Breast Cancer Research : Another research highlighted its effectiveness against MCF-7 cells, where it induced apoptosis through p53 pathway activation, showcasing its mechanism as a potential therapeutic agent against breast cancer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
